molecular formula C22H22N6O2 B6453214 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2549042-71-7

1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B6453214
CAS No.: 2549042-71-7
M. Wt: 402.4 g/mol
InChI Key: QIALKZWGWPSWIP-UHFFFAOYSA-N
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Description

1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.18042397 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between this compound and these kinases can inhibit their activity, leading to alterations in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division and survival . Additionally, it can induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Properties

IUPAC Name

1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-24-19-13-23-10-7-18(19)21(25-15)26-11-8-16(9-12-26)27-14-20(29)28(22(27)30)17-5-3-2-4-6-17/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALKZWGWPSWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.